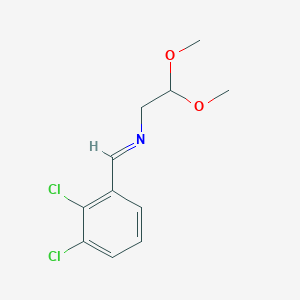
(E)-1-(2,3-Dichlorophenyl)-N-(2,2-dimethoxyethyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy- is a chemical compound with the molecular formula C11H13Cl2NO2 and a molecular weight of 262.13 g/mol This compound is characterized by the presence of a dichlorophenyl group and two methoxy groups attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy- typically involves the reaction of 2,3-dichlorobenzaldehyde with 2,2-dimethoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or the addition of hydrogen.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituents introduced .
Scientific Research Applications
Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy- include other derivatives of ethanamine with different substituents on the phenyl ring or variations in the methoxy groups. Examples include:
- Ethanamine, N-[(2,4-dichlorophenyl)methylene]-2,2-dimethoxy-
- Ethanamine, N-[(2,5-dichlorophenyl)methylene]-2,2-dimethoxy-
- Ethanamine, N-[(3,4-dichlorophenyl)methylene]-2,2-dimethoxy-
Uniqueness
The uniqueness of Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57987-75-4 |
|---|---|
Molecular Formula |
C11H13Cl2NO2 |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-N-(2,2-dimethoxyethyl)methanimine |
InChI |
InChI=1S/C11H13Cl2NO2/c1-15-10(16-2)7-14-6-8-4-3-5-9(12)11(8)13/h3-6,10H,7H2,1-2H3 |
InChI Key |
CDKNSVMHXZUVOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN=CC1=C(C(=CC=C1)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)
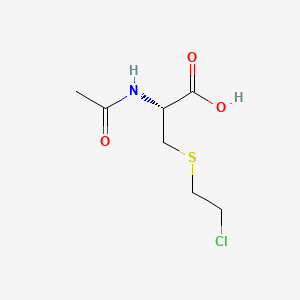
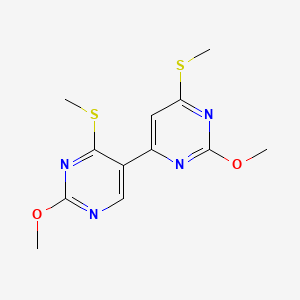
![5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14606874.png)
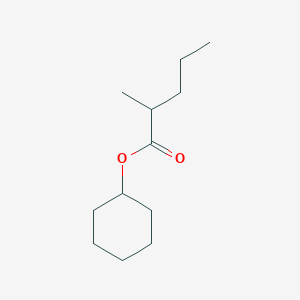
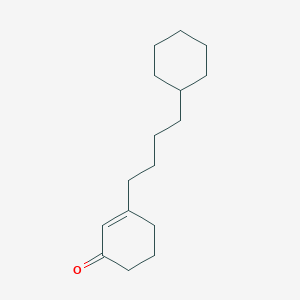


![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)
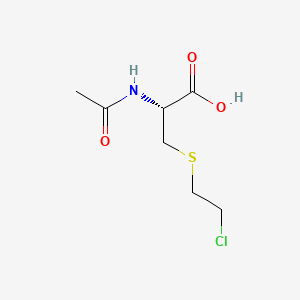
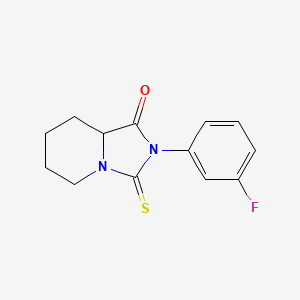

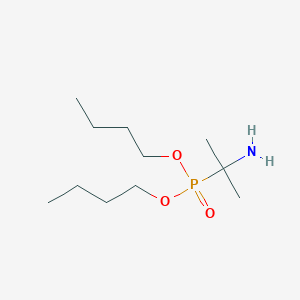
![7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14606930.png)
